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Compound of Interest

Compound Name: Fmoc-D-Homocys(Trt)-OH

CAS No.: 1007840-62-1

Cat. No.: B613500

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-Homocys(Trt)-
OH (Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine), a critical building block for the

incorporation of the non-proteinogenic amino acid D-homocysteine into synthetic peptides. This

guide details its chemical and physical properties, provides established experimental protocols

for its use in solid-phase peptide synthesis (SPPS), and outlines potential side reactions and

mitigation strategies.

Core Concepts and Properties
Fmoc-D-Homocys(Trt)-OH is a derivative of D-homocysteine, an amino acid homologue of

cysteine with an additional methylene group in its side chain. The use of the D-enantiomer is a

key strategy in drug design to enhance peptide stability against enzymatic degradation. The

molecule is strategically protected for seamless integration into Fmoc-based solid-phase

peptide synthesis workflows. The Nα-amino group is protected by the base-labile

Fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain is protected by the acid-

labile trityl (Trt) group. This orthogonal protection scheme allows for the selective deprotection
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of the Fmoc group during peptide chain elongation without affecting the Trityl group, which is

typically removed during the final cleavage of the peptide from the solid support.

Quantitative Data
A summary of the key quantitative data for Fmoc-D-Homocys(Trt)-OH is presented in the table

below. It is important to note that while the CAS number for the D-isomer is well-defined, some

physical properties such as melting point and specific optical rotation are not consistently

reported in publicly available literature. For reference, data for the more commonly cited L-

isomer is also included where available.

Property
Value (Fmoc-D-
Homocys(Trt)-OH)

Value (Fmoc-L-
Homocys(Trt)-OH)

Source(s)

CAS Number 1007840-62-1 167015-23-8 [1][2]

Molecular Formula C₃₈H₃₃NO₄S C₃₈H₃₃NO₄S [1][3]

Molecular Weight 599.76 g/mol 599.74 g/mol [1][3]

Appearance
White to off-white or

yellow powder

White to yellow

powder
[4]

Purity (typical) ≥97.0% (HPLC) ≥95.0% (HPLC) [5]

Solubility Soluble in DMF
Clearly soluble (1

mmole in 2 ml DMF)
[5][6]

Experimental Protocols
The incorporation of Fmoc-D-Homocys(Trt)-OH into a peptide sequence follows the standard

cycle of Fmoc solid-phase peptide synthesis. The protocols for its use are analogous to those

for the more common Fmoc-Cys(Trt)-OH.[5]

Resin Preparation and Swelling
Select a suitable solid support (e.g., Rink Amide resin for peptide amides, Wang or 2-

Chlorotrityl resin for peptide acids).

Place the desired amount of resin in a reaction vessel.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b613500/docs?utm_src=pdf-body#a-technical-guide-to-fmoc-d-homocys-trt-oh-for-peptide-synthesis
https://advancedchemtech.com/product/fmoc-d-hcystrt-oh/
https://www.sigmaaldrich.com/TW/zh/substance/bbefmocdhomocystrtoh599751007840621
https://advancedchemtech.com/product/fmoc-d-hcystrt-oh/
https://advancedchemtech.com/product/fmoc-homocystrt-oh/
https://advancedchemtech.com/product/fmoc-d-hcystrt-oh/
https://advancedchemtech.com/product/fmoc-homocystrt-oh/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7415331.htm
https://www.sigmaaldrich.com/US/en/product/mm/852266
https://www.sigmaaldrich.com/US/en/product/mm/852266
https://www.benchchem.com/product/b613500
https://www.benchchem.com/product/b613500/docs?utm_src=pdf-body#a-technical-guide-to-fmoc-d-homocys-trt-oh-for-peptide-synthesis
https://www.sigmaaldrich.com/US/en/product/mm/852266
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the resin with N,N-dimethylformamide (DMF).

Swell the resin in DMF for at least 30 minutes with gentle agitation.

Fmoc Deprotection
Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.

Agitate the mixture for 5-10 minutes at room temperature.

Drain the piperidine solution.

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-

piperidine adduct. A typical wash cycle is 5-7 times with DMF.

Coupling of Fmoc-D-Homocys(Trt)-OH
Due to the steric hindrance of the trityl group, efficient coupling of Fmoc-D-Homocys(Trt)-OH
requires appropriate activation. Uronium/aminium or phosphonium-based coupling reagents

are highly recommended.

Using HBTU/DIPEA:

In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-4 equivalents relative to the

resin loading) and HBTU (3-4 equivalents) in DMF.

Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the

amino acid.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test

or TNBS test. If the test is positive (indicating free amines), the coupling step should be
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repeated ("double coupling").

Using DIC/HOBt:

In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents) and 1-

Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

Add this solution to the deprotected resin.

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

Agitate the mixture for 2-4 hours at room temperature.

Monitor the reaction completion as described above.

Washing
After a successful coupling (negative Kaiser test), thoroughly wash the resin with DMF to

remove any unreacted reagents and byproducts.

Peptide Chain Elongation
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the

desired peptide sequence.

Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and simultaneously

removing the side-chain protecting groups, including the S-trityl group.

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash

the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

Prepare a cleavage cocktail. A standard and effective cocktail for Trt group removal is

Reagent B:

Trifluoroacetic acid (TFA): 88% (v/v)

Phenol: 5% (v/v)
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Water: 5% (v/v)

Triisopropylsilane (TIS): 2% (v/v)

Add the cleavage cocktail to the dry peptidyl-resin.

Gently agitate the mixture for 2-3 hours at room temperature. The solution may turn yellow or

orange due to the formation of the trityl cation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold

diethyl ether.

Collect the precipitated peptide by centrifugation or filtration.

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage

cocktail components.

Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation
While Fmoc-D-Homocys(Trt)-OH is a robust building block, some side reactions, similar to

those observed with its cysteine counterpart, can occur.[7]

Racemization: Cysteine and its homologues are susceptible to racemization during

activation. To minimize this, it is advisable to avoid prolonged pre-activation times and the

use of excessive base. Coupling with DIC/HOBt is generally associated with lower

racemization rates compared to some faster aminium/uronium salt-based methods.[8]

Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction. The use

of a scavenger such as TIS is crucial to irreversibly quench the stable trityl cation, thus

driving the deprotection to completion.
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Alkylation by Trityl Cation: The liberated trityl cation is a reactive electrophile that can modify

sensitive residues like tryptophan and methionine. The inclusion of scavengers like TIS and

water in the cleavage cocktail is essential to prevent these side reactions.

Visualizing the Workflow
The following diagrams illustrate the key processes in the utilization of Fmoc-D-Homocys(Trt)-
OH in solid-phase peptide synthesis.
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Core cycle of Fmoc-SPPS with Fmoc-D-Homocys(Trt)-OH.
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Final cleavage and deprotection workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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